molecular formula C18H11ClN4O2S B4841456 6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4841456
M. Wt: 382.8 g/mol
InChI Key: RSVBOQLFDRWDBH-UHFFFAOYSA-N
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Description

6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole-thiadiazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and thiadiazole rings, followed by their fusion to form the desired heterocyclic system. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various substituted furans. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and furan moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired transformations.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using techniques like NMR spectroscopy and mass spectrometry.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(4-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[5-(2-bromophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-ethylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methylfuran groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c1-10-11(8-9-24-10)16-20-21-18-23(16)22-17(26-18)15-7-6-14(25-15)12-4-2-3-5-13(12)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVBOQLFDRWDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
6-[5-(2-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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